2-(Benzyloxy)-5-bromobenzoyl chloride
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Overview
Description
“2-(Benzyloxy)acetyl chloride” is a chemical compound used in various research and synthesis applications . It’s commonly employed for the asymmetric synthesis of β-lactams .
Synthesis Analysis
“2-(Benzyloxy)acetyl chloride” has been used in the preparation of various compounds. For instance, it’s used in the preparation of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotic for respiratory tract infections . It’s also used in the construction of substituted 2-azetidinones for further elaboration into annulated β-lactams .
Molecular Structure Analysis
The molecular formula of “2-(Benzyloxy)acetyl chloride” is C9H9ClO2 .
Chemical Reactions Analysis
“2-(Benzyloxy)acetyl chloride” is a reagent used in various chemical reactions. For instance, it’s used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“2-(Benzyloxy)acetyl chloride” is a liquid with a molecular weight of 184.62 g/mol. It has a boiling point of 84-87°C at 0.4mm .
Scientific Research Applications
Nucleoside Analogs Synthesis : Saluja et al. (1996) described the use of derivatives of 2-(benzyloxy)-5-bromobenzoyl chloride in the synthesis of protected acyclic nucleosides. These compounds were investigated for their potential antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saluja, Zou, Drach, & Townsend, 1996).
Phenanthrene Derivatives Synthesis : Nagata et al. (2014) demonstrated the use of 2-arylbenzoyl chlorides, which include compounds similar to 2-(benzyloxy)-5-bromobenzoyl chloride, in the annulative coupling with alkynes. This process selectively produces phenanthrene derivatives, a class of organic compounds with several industrial and pharmaceutical applications (Nagata, Hirano, Satoh, & Miura, 2014).
Cyclization Reactions : Dao et al. (2018) utilized aryl 2-bromobenzoates, closely related to 2-(benzyloxy)-5-bromobenzoyl chloride, for cyclization reactions under microwave irradiation. This method synthesizes benzo[c]chromen-6-ones and their tetrahydro analogues, which are useful in the development of various organic compounds (Dao, Ho, Lim, & Cho, 2018).
Amination Reactions : Grasa et al. (2001) reported the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, including compounds structurally related to 2-(benzyloxy)-5-bromobenzoyl chloride. These amination reactions are significant in the synthesis of various organic compounds, particularly in pharmaceutical chemistry (Grasa, Viciu, Huang, & Nolan, 2001).
Free Radical Reactions for Heterocycle Synthesis : Zhang and Pugh (2003) utilized 2-bromobenzoic acids, which are structurally similar to 2-(benzyloxy)-5-bromobenzoyl chloride, as building blocks in constructing various nitrogen heterocycles. These heterocycles are important in the development of pharmaceuticals and other organic materials (Zhang & Pugh, 2003).
N-Heterocyclic Carbene Derivatives Synthesis : Laus et al. (2010) researched the synthesis of N-Heterocyclic Carbene (NHC) derivatives from 1,3-di(benzyloxy)imidazolium salts, showing potential applications of similar compounds to 2-(benzyloxy)-5-bromobenzoyl chloride in organometallic chemistry and catalysis (Laus, Wurst, Kahlenberg, Kopacka, Kreutz, & Schottenberger, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes that have a role in biochemical pathways .
Mode of Action
It’s likely that the compound interacts with its targets through a process of electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can lead to changes in the structure of the compound, which may affect downstream biochemical pathways .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to have effects on the chloride ion homeostasis in neurons . This could potentially lead to changes in the function of the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-5-bromobenzoyl chloride. For instance, the presence of other chemicals in the environment can affect the compound’s reactivity . Additionally, factors such as temperature and pH can also influence the compound’s stability and reactivity .
properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYJXRFBVUZFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269256 |
Source
|
Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160249-51-3 |
Source
|
Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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